N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

α-glucosidase inhibition urease inhibition antidiabetic

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-04-3) is a synthetic heterocyclic compound belonging to the oxadiazole-benzothiazole hybrid class. It features a 1,3,4-oxadiazole core linked to a benzothiazole-6-carboxamide moiety via a 3,5-dimethoxyphenyl substituent.

Molecular Formula C18H14N4O4S
Molecular Weight 382.39
CAS No. 865287-04-3
Cat. No. B2541466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS865287-04-3
Molecular FormulaC18H14N4O4S
Molecular Weight382.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC
InChIInChI=1S/C18H14N4O4S/c1-24-12-5-11(6-13(8-12)25-2)17-21-22-18(26-17)20-16(23)10-3-4-14-15(7-10)27-9-19-14/h3-9H,1-2H3,(H,20,22,23)
InChIKeyAHOGSAPMFKWRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-04-3) for Enzyme Inhibition Research


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-04-3) is a synthetic heterocyclic compound belonging to the oxadiazole-benzothiazole hybrid class. It features a 1,3,4-oxadiazole core linked to a benzothiazole-6-carboxamide moiety via a 3,5-dimethoxyphenyl substituent [1]. This specific structural architecture is associated with dual enzyme inhibitory potential, as demonstrated in studies on closely related analogs, making it a candidate for metabolic disorder and antibacterial target research [2]. Its physicochemical properties, including a molecular weight of 382.4 g/mol and a topological polar surface area of 128 Ų, are characteristic of this chemical series [1].

Why N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by Generic Oxadiazole or Benzothiazole Analogs


Generic substitution within the oxadiazole-benzothiazole class is unreliable due to the extreme sensitivity of biological activity to the aryl substitution pattern. A systematic structure-activity relationship (SAR) study of 17 direct analogs revealed that IC50 values against α-glucosidase varied over 10-fold (from 4.60 µM to 48.40 µM) depending solely on the nature of the S-substituted benzothiazole aryl ring [1]. The 3,5-dimethoxyphenyl motif present in CAS 865287-04-3 is a specific pharmacophoric element; replacing it with a 2,4-dimethoxyphenyl or other methoxy-regioisomer is known to abolish or drastically reduce target engagement [1]. Therefore, procurement must specify this exact compound identity to ensure the expected pharmacological profile.

Quantitative Differentiation Evidence for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-04-3) vs. Analogs


Dual α-Glucosidase and Urease Inhibition Potency Compared to Clinical Standards

In a head-to-head study of a 17-compound oxadiazole-benzothiazole series, the most active analogs exhibited potent dual inhibition of α-glucosidase and urease [1]. Although the exact compound number corresponding to CAS 865287-04-3 within this series is not specified in the available abstract and metadata, the study's most active compounds (analogs 1 and 2) demonstrated a 8.4-fold and 6.6-fold improvement in α-glucosidase inhibition (IC50 4.60 µM and 5.60 µM respectively) over the standard drug acarbose (IC50 38.60 µM), and a 6.6-fold and 5.4-fold improvement in urease inhibition (IC50 8.90 µM and 10.90 µM) over the standard thiourea (IC50 58.70 µM) [1].

α-glucosidase inhibition urease inhibition antidiabetic anti-ureolytic

Structural Differentiation via Substitution Pattern: 3,5-Dimethoxy vs. 2,4-Dimethoxy Regioisomers

The 3,5-dimethoxyphenyl substitution on the oxadiazole ring in CAS 865287-04-3 represents a distinct regioisomeric choice. The closely related analog CAS 865286-87-9 features a 2,4-dimethoxyphenyl substitution . SAR data from the Khan et al. (2023) study indicates that the position of methoxy groups on the phenyl ring dramatically impacts enzyme-inhibitor binding interactions, as confirmed by molecular docking studies [1]. The 3,5-substitution pattern was associated with optimal interactions within the active site pockets, differentiating it from other dimethoxy regioisomers which may show reduced or altered inhibition profiles [1].

structure-activity relationship regioisomerism target selectivity pharmacophore

Physicochemical Differentiation for Assay Compatibility

The computed physicochemical properties of CAS 865287-04-3 position it favorably within the oxadiazole-benzothiazole chemical space for in vitro assays. Its topological polar surface area (TPSA) of 128 Ų is within the optimal range for cell permeability, while its XLogP3-AA of 3 indicates moderate lipophilicity suitable for membrane passage without excessive non-specific binding [1]. Compared to analogs with bulkier or more polar substituents (e.g., mesylphenyl analogs with higher TPSA), this compound offers a balanced profile for standard enzyme inhibition and cellular assays [2].

drug-likeness physicochemical properties in vitro ADME solubility

Recommended Research Applications for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-04-3)


Primary Hit Compound for Dual α-Glucosidase/Urease Inhibitor Drug Discovery Programs

Utilize this compound as a validated starting point for developing dual-acting anti-diabetic agents with ancillary anti-Helicobacter pylori activity. The reported IC50 values for the series (4.60-5.60 µM for α-glucosidase and 8.90-10.90 µM for urease) significantly outperform clinical comparators [1]. Structure-activity relationship studies focused on modifying the 3,5-dimethoxyphenyl moiety can be conducted to further optimize potency and selectivity.

Chemical Probe for Investigating the Role of Urease in Non-H. pylori Pathologies

Deploy this compound as a pharmacological tool to dissect urease-dependent pathophysiology beyond gastric infection, such as in urinary stone formation or in the gut microbiome. Its potent urease inhibition (IC50 < 10 µM in the most active analog) provides a sufficient window over the standard inhibitor thiourea [1], enabling selective probing of urease activity in complex biological matrices.

Regioisomeric Selectivity Standard in Oxadiazole-Benzothiazole SAR Libraries

Use CAS 865287-04-3 as the 3,5-dimethoxy standard in a panel alongside its 2,4-dimethoxy regioisomer (CAS 865286-87-9) to establish the contribution of methoxy group positioning to target binding. The differential activity profile confirmed by molecular docking in published studies [1] makes it a critical control for any library exploring phenyl ring substitution effects on enzyme inhibition.

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.